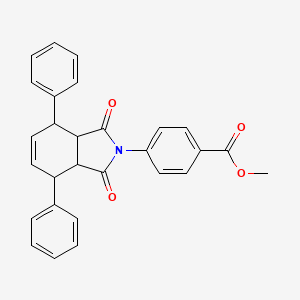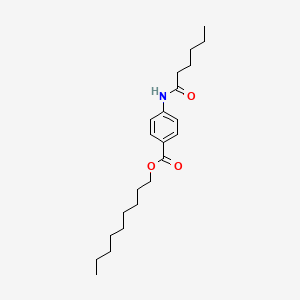![molecular formula C21H14N4O7 B11554851 2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11554851.png)
2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylformamido group, an imino group, and a dinitrobenzoate moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multiple steps, starting with the preparation of the phenylformamido intermediate. This intermediate is then reacted with an appropriate imino compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Imino-2,5-dihydrofurans: Known for their versatile biological activity and use in organic synthesis.
Indole derivatives: Widely studied for their diverse biological and clinical applications.
Imidazoles: Important heterocyclic compounds with applications in pharmaceuticals and agrochemicals.
Uniqueness
2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C21H14N4O7 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[2-[(Z)-(benzoylhydrazinylidene)methyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H14N4O7/c26-20(14-6-2-1-3-7-14)23-22-13-15-8-4-5-9-19(15)32-21(27)16-10-17(24(28)29)12-18(11-16)25(30)31/h1-13H,(H,23,26)/b22-13- |
InChI Key |
GJISTQKDKRCHOZ-XKZIYDEJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C\C2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]imino}methyl)benzoic acid](/img/structure/B11554769.png)
![2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11554770.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11554801.png)

![2-(benzylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11554809.png)
![2-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11554810.png)
![4-bromo-N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11554815.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11554817.png)
![2-[(2-Methylphenyl)amino]-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11554820.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11554830.png)

![N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11554840.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B11554848.png)

